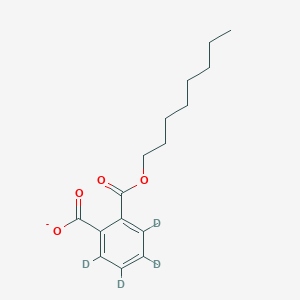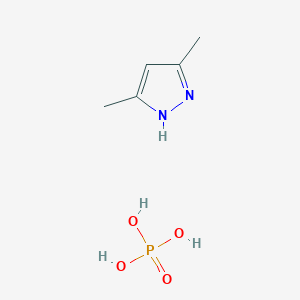
3''',5'''-Dideshydroxy-3''',5'''-dimethoxy Fidaxomicin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’‘’,5’‘’-Dideshydroxy-3’‘’,5’‘’-dimethoxy Fidaxomicin is a derivative of Fidaxomicin, a macrolide antibiotic known for its potent activity against Clostridium difficile infections.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’‘’,5’‘’-Dideshydroxy-3’‘’,5’‘’-dimethoxy Fidaxomicin involves multiple steps, starting from the parent compound, Fidaxomicin. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups on Fidaxomicin are protected using suitable protecting groups to prevent unwanted reactions.
Selective Dehydroxylation: Specific hydroxyl groups are selectively removed using reagents such as phosphorus tribromide or other dehydroxylating agents.
Methoxylation: The dehydroxylated positions are then methoxylated using methylating agents like dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods: Industrial production of 3’‘’,5’‘’-Dideshydroxy-3’‘’,5’‘’-dimethoxy Fidaxomicin follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed for purification .
Types of Reactions:
Oxidation: 3’‘’,5’‘’-Dideshydroxy-3’‘’,5’‘’-dimethoxy Fidaxomicin can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogens, nucleophiles, under various conditions depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones
Wissenschaftliche Forschungsanwendungen
3’‘’,5’‘’-Dideshydroxy-3’‘’,5’‘’-dimethoxy Fidaxomicin has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for studying macrolide antibiotics.
Biology: Employed in biological research to study its effects on bacterial cells and mechanisms of resistance.
Medicine: Investigated for its potential therapeutic applications, particularly in treating bacterial infections.
Wirkmechanismus
The mechanism of action of 3’‘’,5’‘’-Dideshydroxy-3’‘’,5’‘’-dimethoxy Fidaxomicin involves inhibition of bacterial RNA polymerase, thereby preventing bacterial transcription and protein synthesis. This leads to the death of bacterial cells. The compound specifically targets the beta subunit of RNA polymerase, disrupting the transcription process .
Vergleich Mit ähnlichen Verbindungen
Fidaxomicin: The parent compound with hydroxyl groups instead of methoxy groups.
Erythromycin: Another macrolide antibiotic with a different structure and spectrum of activity.
Clarithromycin: A macrolide antibiotic with similar mechanisms but different chemical modifications.
Uniqueness: 3’‘’,5’‘’-Dideshydroxy-3’‘’,5’‘’-dimethoxy Fidaxomicin is unique due to its specific chemical modifications, which may confer different pharmacokinetic properties and potentially enhanced activity against certain bacterial strains compared to its parent compound and other macrolides .
Eigenschaften
CAS-Nummer |
185248-68-4 |
|---|---|
Molekularformel |
C₅₄H₇₈Cl₂O₁₈ |
Molekulargewicht |
1086.09 |
Synonyme |
(3E,5E,8S,9E,11S,12R,13E,15E,18S)-3-[[[6-Deoxy-4-O-(3,5-dichloro-2-ethyl-4,6-dimethoxybenzoyl)-2-O-methyl-β-D-mannopyranosyl]oxy]methyl]-12-[[6-deoxy-5-C-methyl-4-O-(2-methyl-1-oxopropyl)-β-D-lyxo-hexopyranosyl]oxy]-11-ethyl-8-hydroxy-18-[(1R)-1-hydr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2E)-2-[(2E,4E)-5-[1-(3-Hydroxypropyl)-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]propan-1-ol;chloride](/img/structure/B1146456.png)
![N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide-d5](/img/structure/B1146458.png)
![6-Chloro-imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester hydrochloride](/img/structure/B1146459.png)



